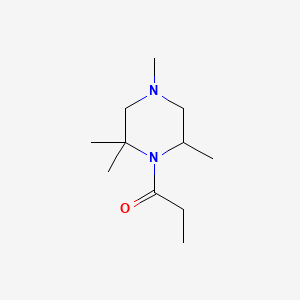
2-(Benzotriazol-1-yl)butanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzotriazol-1-yl)butanedioic acid is an organic compound with the molecular formula C10H9N3O4. It is characterized by the presence of a benzotriazole moiety attached to a butanedioic acid backbone. This compound is known for its unique physicochemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)butanedioic acid typically involves the reaction of benzotriazole with butanedioic acid derivatives under specific conditions. One common method is the condensation reaction between benzotriazole and maleic anhydride, followed by hydrolysis to yield the desired product. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the benzotriazole-butanedioic acid linkage .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Benzotriazol-1-yl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
2-(Benzotriazol-1-yl)butanedioic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzotriazol-1-yl)butanedioic acid involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in certain applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzotriazol-1-yl)acetonitrile
- 2-(Benzotriazol-1-yl)propanoic acid
- 2-(Benzotriazol-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 2-(Benzotriazol-1-yl)butanedioic acid is unique due to its specific structural features, which confer distinct physicochemical properties. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
64598-03-4 |
|---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)butanedioic acid |
InChI |
InChI=1S/C10H9N3O4/c14-9(15)5-8(10(16)17)13-7-4-2-1-3-6(7)11-12-13/h1-4,8H,5H2,(H,14,15)(H,16,17) |
InChI Key |
JNXJYDMXAJDPRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)




![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)





![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
